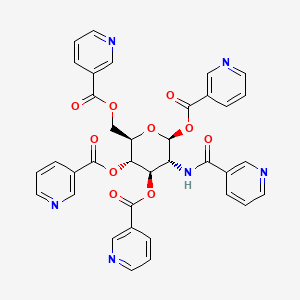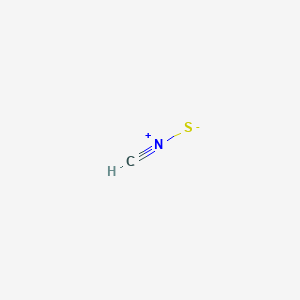
3-Hexenyl-beta-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexenyl-beta-glucopyranoside is a naturally occurring glycoside found in various plants. It is known for its role in plant defense mechanisms and its contribution to the aroma of certain teas. The compound consists of a hexenyl group attached to a beta-glucopyranoside moiety, making it a significant subject of study in both plant biology and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexenyl-beta-glucopyranoside typically involves the glycosylation of 3-hexenol with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and acetobromoglucose as the glucosyl donor. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis due to its specificity and mild reaction conditions. Enzymes such as glycosyltransferases are employed to catalyze the transfer of glucose from a donor molecule to 3-hexenol. This method is preferred for large-scale production as it is environmentally friendly and produces fewer by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Hexenyl-beta-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break the glycosidic bond, yielding 3-hexenol and glucose. Acidic hydrolysis typically uses dilute hydrochloric acid at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the hexenyl group to form corresponding aldehydes or carboxylic acids.
Glycosylation: Glycosylation reactions often use glycosyl donors like acetobromoglucose in the presence of catalysts such as silver carbonate.
Major Products Formed:
Hydrolysis: 3-Hexenol and glucose.
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Glycosylation: Various glycosides depending on the glycosyl donor used.
Scientific Research Applications
3-Hexenyl-beta-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides under different conditions.
Biology: The compound is studied for its role in plant defense mechanisms and its effect on herbivores and pathogens.
Mechanism of Action
The mechanism of action of 3-Hexenyl-beta-glucopyranoside in biological systems involves its hydrolysis to release 3-hexenol, which acts as a signaling molecule in plants. In cancer cells, it induces apoptosis by upregulating apoptotic genes such as Caspase 3 and Bax while downregulating anti-apoptotic genes like Bcl-2 . This leads to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
3-Hexenyl-alpha-glucopyranoside: Similar structure but with an alpha-glucosidic linkage.
3-Hexenyl-beta-galactopyranoside: Similar structure but with a galactose moiety instead of glucose.
3-Hexenyl-beta-xylopyranoside: Similar structure but with a xylose moiety.
Uniqueness: 3-Hexenyl-beta-glucopyranoside is unique due to its specific beta-glucosidic linkage, which influences its hydrolysis rate and biological activity. Its role in plant defense and potential anticancer properties also distinguish it from other similar compounds.
Properties
CAS No. |
95632-87-4 |
|---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h3-4,8-16H,2,5-7H2,1H3/b4-3-/t8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
OZIPFYKAIOOVEJ-ODWUMMNUSA-N |
SMILES |
CCC=CCCOC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CC/C=C\CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCC=CCCOC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
3-hexenyl-beta-D-glucopyranoside 3-hexenyl-beta-glucopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-phenoxyimino-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1231488.png)
![3-[(2E)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonic acid](/img/structure/B1231490.png)

![2-[3-Benzyl-5-(1-alanyl-aminoethyl)-2,3,6,7-tetrahydro-1H-azepin-1-YL]-1-oxopropyl-valinyl-valine-methylester](/img/structure/B1231496.png)










